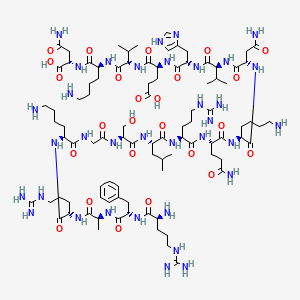
2-Chloro-4-diethylamino-6-methylamino-s-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-diethylamino-6-methylamino-s-triazine is a synthetic organic compound belonging to the s-triazine class of chemicals. It is known for its applications in various fields, including agriculture, where it is used as a herbicide. The compound has a molecular formula of C8H14ClN5 and a molecular weight of 215.68 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-diethylamino-6-methylamino-s-triazine typically involves the nucleophilic substitution of cyanuric chloride with diethylamine and methylamine. The reaction is carried out in the presence of a suitable solvent, such as 1,4-dioxane or 1,2-dichloroethane, and requires refluxing conditions to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-diethylamino-6-methylamino-s-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative of the triazine .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-diethylamino-6-methylamino-s-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including herbicidal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the formulation of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-diethylamino-6-methylamino-s-triazine involves the inhibition of photosynthesis in plants. The compound targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant. This mechanism makes it an effective herbicide for controlling a wide range of weeds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-methylamino-6-diethylamino-s-triazine
- 2-Chloro-4-methylamino-6-sec-butylamino-s-triazine
Uniqueness
Compared to other similar compounds, 2-Chloro-4-diethylamino-6-methylamino-s-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
6-chloro-2-N,2-N-diethyl-4-N-methyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN5/c1-4-14(5-2)8-12-6(9)11-7(10-3)13-8/h4-5H2,1-3H3,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOXFTHSONSSIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid](/img/structure/B571445.png)




![[4-(Dimethylamino)phenyl]methanesulfonyl chloride](/img/structure/B571460.png)



